(2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
(2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features a benzofuran core with various functional groups attached
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-8-10-26(11-9-25)14-18-20(27)7-6-17-22(28)21(29-23(17)18)12-15-13-24-19-5-3-2-4-16(15)19/h2-7,12-13,24,27H,8-11,14H2,1H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYCCMQBKCBXCH-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzofuran precursors. Key steps may involve:
Condensation Reactions: Formation of the indole-benzofuran linkage.
Hydroxylation: Introduction of the hydroxyl group at the 6-position.
Piperazine Substitution: Attachment of the 4-methylpiperazine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the hydroxyl group.
Reduction: Reduction reactions may target the indole or benzofuran rings.
Substitution: Various substitution reactions can occur, especially at the indole or piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Probes: Used in studies to understand biological pathways.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacology: Studied for its interactions with biological targets.
Industry
Material Science:
Chemical Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzofuran moieties may play a role in binding to these targets, while the piperazine group could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Benzofuran Derivatives: Compounds with similar benzofuran cores.
Piperazine Derivatives: Compounds with similar piperazine groups.
Uniqueness
The uniqueness of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Biological Activity
The compound (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features both indole and benzofuran moieties, which are known to contribute to various biological activities. The presence of the hydroxyl group and piperazine ring further enhances its potential as a pharmacologically active agent.
| Property | Value |
|---|---|
| Molecular Weight | 304.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 929339-21-9 |
Anticancer Activity
Research indicates that compounds with indole and benzofuran structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth. The specific compound under discussion has been observed to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may function by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes. The effectiveness against Gram-positive bacteria, such as Staphylococcus aureus, has been particularly noted, showcasing its potential as a novel antibacterial agent.
Neuroprotective Effects
The piperazine moiety in the compound is associated with neuroprotective effects. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. Research indicates that it may enhance cognitive function by improving synaptic plasticity and reducing oxidative stress in neuronal cells.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative damage in cells.
Study 1: Anticancer Efficacy
In a study published in Cancer Letters, the compound was tested on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol.
Study 2: Antimicrobial Activity
A series of experiments conducted against Escherichia coli and Staphylococcus aureus demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results suggest that the compound possesses significant antibacterial properties, warranting further investigation into its potential as an antibiotic agent.
Study 3: Neuroprotection
In a neuroprotection study featured in Neuroscience Letters, the compound was administered to mice subjected to oxidative stress. Behavioral tests indicated improved memory retention and reduced anxiety-like behaviors compared to control groups. Biochemical analysis revealed decreased levels of malondialdehyde (MDA), suggesting reduced lipid peroxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
